![molecular formula C17H17N5O6 B12923616 N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide CAS No. 62086-58-2](/img/structure/B12923616.png)
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide
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Overview
Description
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a complex organic compound with a unique structure that includes a purine base linked to a benzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide typically involves multiple steps. One common method includes the protection of hydroxyl groups, followed by the formation of the purine ring and subsequent coupling with benzamide. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at the purine or benzamide moieties, resulting in diverse products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
The compound features a purine base linked to a benzamide moiety and a tetrahydrofuran sugar derivative, which may influence its biological activity and interactions with biomolecules.
Medicinal Chemistry
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide has potential applications in drug development due to its structural similarity to nucleosides and nucleotides. These characteristics suggest possible roles as:
- Antiviral Agents : Compounds with similar structures have been investigated for their ability to inhibit viral replication. The purine scaffold is crucial for mimicking natural substrates in nucleic acid synthesis.
- Antitumor Activity : The compound's ability to interfere with cellular processes associated with cancer cell proliferation is under investigation. Its structural components may interact with DNA or RNA synthesis pathways.
Biochemical Research
The compound's unique structure allows it to be used as a biochemical probe for studying enzyme activities related to purine metabolism. It can serve as:
- Inhibitors of Enzymatic Reactions : By inhibiting enzymes involved in nucleotide metabolism, this compound can help elucidate metabolic pathways and their regulation.
- Substrates for Enzyme Studies : Understanding how enzymes interact with this compound can provide insights into their mechanisms and potential therapeutic targets.
Case Study 1: Antiviral Activity
A study demonstrated that compounds structurally related to this compound exhibited significant antiviral activity against several viruses, including HIV and Hepatitis C. The mechanism involved the inhibition of viral polymerases, highlighting the potential of this compound as a lead structure for antiviral drug development.
Case Study 2: Cancer Therapy
Research focused on the antitumor properties of similar purine derivatives showed that they could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound could be explored further for its therapeutic effects in oncology.
Mechanism of Action
The mechanism of action of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and benzamide analogs. Examples are:
- N-(9-((2R,3R,4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide .
- N-(9-((2R,3R,4S,5R)-3-Hydroxy-5-(hydroxymethyl)-4-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)-9H-purin-6-yl)-4-methoxybenzamide .
Uniqueness
What sets N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide apart is its specific combination of functional groups and stereochemistry. This unique structure allows for distinct interactions with biological targets and chemical reagents, leading to its diverse applications and potential benefits .
Biological Activity
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-oxo-8,9-dihydro-7H-purin-6-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C₁₇H₁₇N₅O₅
- Molecular Weight : 371.3474 g/mol
- CAS Number : 79896-97-2
The structural formula can be represented as follows:
The biological activity of this compound is primarily associated with its interaction with specific receptors and enzymes in the body.
- P2Y Receptor Modulation : This compound has shown potential as an agonist for the P2Y6 receptor, which is involved in various physiological processes including inflammation and apoptosis regulation .
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activity and Pharmacological Effects
The pharmacological profile of this compound has been explored through various studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In a study focusing on cancer cell lines, this compound was shown to inhibit cell proliferation and induce apoptosis through modulation of signaling pathways related to cell survival .
- Neuroprotection : Research indicated that it could protect neuronal cells from oxidative damage and apoptosis, suggesting its potential use in neurodegenerative diseases .
- Inflammation Models : In animal models of inflammation, treatment with this compound reduced markers of inflammation and improved overall health outcomes .
Properties
CAS No. |
62086-58-2 |
---|---|
Molecular Formula |
C17H17N5O6 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O6/c23-6-9-11(24)12(25)16(28-9)22-14-10(20-17(22)27)13(18-7-19-14)21-15(26)8-4-2-1-3-5-8/h1-5,7,9,11-12,16,23-25H,6H2,(H,20,27)(H,18,19,21,26)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
GRUARNRJROQPIB-UBEDBUPSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C(=O)N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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